Enhanced Lipophilicity for CNS Drug Design
3-Bromomethyl-3-phenyl-oxetane exhibits an XLogP3-AA value of 2.4, which is 1.1 log units higher than that of its methyl analog, 3-bromomethyl-3-methyloxetane (XLogP3-AA = 1.3) [1]. This increase in lipophilicity is quantitatively defined by the replacement of a methyl group with a phenyl ring, shifting the compound's partition coefficient into a range more favorable for crossing biological membranes, including the blood-brain barrier. The topological polar surface area (TPSA) remains constant at 9.2 Ų for both compounds, preserving the oxetane ring's polarity contribution while the phenyl group adds lipophilic character [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3-Bromomethyl-3-methyloxetane (XLogP3-AA = 1.3) |
| Quantified Difference | +1.1 log units (target vs. methyl analog) |
| Conditions | Computed by XLogP3 algorithm; values are unitless and indicate relative hydrophobicity |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the design of CNS-penetrant or membrane-permeable drug candidates, making the phenyl-substituted compound the preferred building block when increased LogP is desired.
- [1] PubChem. Computed Property Comparison: 3-Bromomethyl-3-phenyl-oxetane (CID 73977870) vs. 3-(Bromomethyl)-3-methyloxetane (CID 144860). XLogP3-AA values. Retrieved April 2026. View Source
